molecular formula C10H11N3 B1417340 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 14678-98-9

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No. B1417340
CAS RN: 14678-98-9
M. Wt: 173.21 g/mol
InChI Key: WHJNKXYOKRTVKH-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, also known as MPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDI is a heterocyclic compound that belongs to the class of pyrazoles, which are widely used in the synthesis of several biologically active compounds.

Scientific Research Applications

Chemical Characterization and Synthesis

  • The compound 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine exhibits a structure that allows for a variety of chemical characterizations and syntheses. Studies have focused on the synthesis of similar pyrazole derivatives, showcasing their diverse chemical behaviors and potential applications. For instance, Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on Schiff base ligands similar to our compound of interest, highlighting the intricate tautomeric equilibria and crystal structure analyses Hayvalı, Unver, & Svoboda, 2010.

Biological and Pharmacological Activities

  • Although your request was to exclude drug usage and dosage information, it's worth noting that compounds with a similar structure have been synthesized and evaluated for their biological activities. Uma et al. (2017) synthesized derivatives and assessed their biological activity, revealing that certain compounds exhibited significant toxicity against various bacteria, hinting at potential antimicrobial applications Uma, Rajanna, Unnisa, & Saiprakash, 2017.

Synthesis Methodologies and Applications

  • The synthesis of pyrazole derivatives, including structures similar to 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, has been explored extensively. Yoneyama et al. (2022) detailed the synthesis of dihydro-pyrrolopyrazoles using microwave-induced intramolecular reactions, demonstrating the compound's relevance in constructing complex molecular structures Yoneyama et al., 2022. Additionally, Abood et al. (2012) described the synthesis of new 1,3-oxazepine derivatives from similar pyrazolone compounds, indicating a wide range of synthetic applications and potential biological activities Abood, Hanoon, & Haiwal, 2012.

Coordination Complexes and Antioxidant Activity

  • Compounds structurally related to 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine have been utilized in the synthesis of coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II), resulting in structures with antioxidant activity Chkirate et al., 2019.

properties

IUPAC Name

2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKXYOKRTVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

CAS RN

1333801-83-4
Record name 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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